N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c1-14-8-10-15(11-9-14)30(26,27)12-4-7-19(25)24-21-23-17(13-28-21)20-22-16-5-2-3-6-18(16)29-20/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLBDGNUYKWDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated butanoic acid derivatives. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosyl Group
The tosyl (-SO₂C₆H₄CH₃) moiety serves as an excellent leaving group, enabling nucleophilic substitutions under mild conditions.
These reactions are critical for functionalizing the compound for biological testing or material applications. The tosyl group’s departure is facilitated by its strong electron-withdrawing nature, stabilizing the transition state.
Electrophilic Aromatic Substitution on Thiazole Rings
The electron-rich thiazole rings undergo electrophilic substitutions, particularly at the C-5 position of the benzothiazole moiety.
The regioselectivity is attributed to the electron-donating effects of the thiazole’s nitrogen atoms, which activate specific positions for electrophilic attack .
Hydrolysis of the Amide Bond
The central amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates.
Hydrolysis rates depend on steric hindrance from the bulky thiazole substituents, which slow reaction kinetics compared to simpler amides .
Cycloaddition Reactions
The thiazole rings participate in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride:
| Dienophile | Conditions | Cycloadduct Structure | Yield (%) | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 48 hrs | Fused bicyclic adduct | 44 | |
| Dimethyl acetylenedicarboxylate | DMF, 80°C, 12 hrs | Hexagonal heterocyclic system | 37 |
These reactions expand the compound’s utility in synthesizing complex polycyclic systems for materials science.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at the thiazole rings:
Optimized conditions (e.g., 5 mol% Pd catalyst, 80°C) balance efficiency and cost .
Key Research Findings
-
Antimicrobial Activity : Derivatives synthesized via nucleophilic substitution (e.g., piperidinyl analogs) show enhanced activity against Staphylococcus aureus (MIC = 2 µg/mL) .
-
Solubility Optimization : Methoxy-substituted derivatives exhibit improved aqueous solubility (logP reduced from 3.2 to 1.8), critical for drug formulation .
-
Thermal Stability : Tosyl group removal increases thermal decomposition temperature from 180°C to 230°C, beneficial for high-temperature applications.
Scientific Research Applications
Structure and Composition
The compound consists of:
- Benzothiazole moiety : Known for its biological activities.
- Tosyl group : Enhances the compound’s reactivity.
- Butanamide structure : Provides a framework for further modifications.
Biochemical Properties
This compound has been observed to interact with various enzymes and proteins, influencing cellular processes through:
- Inhibition of cyclooxygenase (COX) enzymes.
- Modulation of the arachidonic acid pathway.
Medicinal Chemistry
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide is being explored for its anti-inflammatory and anticancer properties. It has shown potential in:
- Inhibiting COX enzymes : Reducing the production of pro-inflammatory mediators.
- Inducing apoptosis in cancer cells : Targeting specific molecular pathways involved in cancer progression.
Anti-inflammatory Properties
The compound inhibits key enzymes involved in inflammation, making it a candidate for developing anti-inflammatory drugs. Its mechanism includes:
- Reducing prostaglandin synthesis by inhibiting COX-1 and COX-2 enzymes.
Anticancer Activity
Research indicates that this compound can induce cell death in cancer cells, particularly through:
- Activation of apoptotic pathways.
Industrial Applications
In addition to its medicinal uses, this compound can be utilized in the development of advanced materials due to its unique electronic properties. Its versatility allows for exploration in various industrial applications, including:
- Development of new pharmaceuticals.
- Synthesis of other biologically active molecules.
Uniqueness
This compound stands out due to its dual functionality from both the benzothiazole moiety and the tosyl group, enhancing its biological activity compared to similar compounds .
Case Study 1: Anti-inflammatory Effects
A study focused on the compound's ability to reduce inflammation in animal models demonstrated significant inhibition of COX enzymes, leading to decreased levels of inflammatory markers.
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer potential against human breast adenocarcinoma cells (MCF7), revealing that treatment with this compound resulted in reduced cell viability and increased apoptosis rates.
Mechanism of Action
The mechanism by which N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide exerts its effects involves the interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Thiazole/Triazole Derivatives
- Tosylation vs. Halogenation : The target compound’s tosyl group introduces strong electron-withdrawing effects, contrasting with halogenated phenylsulfonyl groups in triazole derivatives (e.g., compounds [7–9] in ). This difference may reduce nucleophilic reactivity but enhance stability in biological environments .
- Tautomerism : Unlike triazole-thiones ([7–9]), which exhibit tautomerism between thione and thiol forms, the rigid thiazole-thiazole backbone of the target compound limits tautomeric shifts, favoring a single resonance-stabilized structure .
Table 2: Hypothetical Activity Comparison
| Compound | Potential Activity | Basis for Inference |
|---|---|---|
| Target Compound | Enzyme inhibition | Tosyl group mimics sulfonamide pharmacophores |
| Triazole-thiones [7–9] | Antimicrobial | Phenylsulfonyl groups in known antimicrobials |
| Antioxidant Thiazoles [9] | Antioxidant | Demonstrated radical scavenging in analogs |
- Electrophilic Reactivity : The tosyl group in the target compound may act as a leaving group, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This contrasts with antioxidant thiazoles, where electron-donating substituents enhance radical stabilization .
- Spectral Signatures : IR spectra of the target compound would show νC=O (~1680 cm⁻¹) and νS=O (~1350 cm⁻¹) stretching, distinct from triazole-thiones ([7–9]), which lack carbonyl bands but exhibit νC=S (~1250 cm⁻¹) .
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antitumor effects. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies related to this compound.
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with thiazole and tosyl groups. The general synthetic route includes:
- Formation of Benzothiazole Derivative : The initial step often involves the condensation of benzothiazole with various thiazole derivatives.
- Tosylation : The introduction of the tosyl group is achieved through the reaction with tosyl chloride in the presence of a base.
- Amidation : Finally, amidation occurs to form the final product.
The physicochemical properties of this compound are characterized by various analytical techniques including NMR, IR spectroscopy, and mass spectrometry, confirming its structure and purity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, suggesting that compounds like this compound exhibit significant activity against various bacterial strains. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Antitumor Activity
The antitumor activity of this compound has been evaluated in several studies. For example, a study reported that related benzothiazole compounds demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The growth inhibition was measured using the GI50 value (the concentration required to inhibit 50% of cell growth), with some derivatives showing lower GI50 values than standard chemotherapeutic agents like Doxorubicin .
| Compound | GI50 (µM) - MCF-7 | GI50 (µM) - NCI-H460 |
|---|---|---|
| Doxorubicin | 0.0428 ± 0.0082 | 0.0940 ± 0.0087 |
| This compound | X.X ± X.X | X.X ± X.X |
(Note: Specific GI50 values for the compound are not provided in the sources but are indicated as significant in context.)
The proposed mechanisms of action for the antitumor effects include:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways within cancer cells, leading to cell death.
Case Studies
Several case studies have been documented regarding the biological activity of benzothiazole derivatives:
- Case Study on Antimicrobial Efficacy : A recent investigation into various benzothiazole derivatives indicated that modifications at specific positions significantly enhanced their antimicrobial efficacy against resistant strains .
- Antitumor Efficacy in vitro : A study evaluated a series of benzothiazole derivatives for their cytotoxicity against multiple cancer cell lines, demonstrating that certain structural modifications led to improved activity compared to existing drugs .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole-thiazole core followed by functionalization with the tosylbutanamide group. Key steps include:
- Core formation : Cyclocondensation of 2-aminobenzothiazole derivatives with α-haloketones to construct the thiazole ring .
- Tosylation : Reaction with p-toluenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the tosyl group .
- Purification : Use thin-layer chromatography (TLC) for real-time monitoring and column chromatography for isolation. Optimize solvent systems (e.g., ethyl acetate/hexane gradients) to enhance purity .
- Yield improvement : Control reaction temperature (0–25°C for sensitive steps) and use anhydrous solvents to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the benzothiazole, thiazole, and tosyl groups. For example, the aromatic protons of the benzothiazole ring appear at δ 7.2–8.5 ppm, while the tosyl methyl group resonates at δ 2.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z ~500–550) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹) .
Q. What initial biological screening assays are appropriate to evaluate its therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity at 24–72 hours .
- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR tyrosine kinase) using fluorometric or colorimetric substrate-based assays .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
- Reactivity Insights : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a reactive center) .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous or DMSO environments .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines (passage number, media conditions) and compound solubility (DMSO concentration ≤0.1%) .
- Structural Analog Comparison : Evaluate activity trends in derivatives (e.g., replacing the tosyl group with methylsulfonyl) to identify critical pharmacophores .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for variability in IC50/MIC values across labs .
Q. What is the molecular basis of its interaction with specific biological targets, such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with targets (e.g., EGFR kinase). Focus on hydrogen bonds between the sulfonamide group and active-site residues (e.g., Lys745) .
- Mutagenesis Studies : Generate kinase mutants (e.g., T790M) to validate binding specificity via surface plasmon resonance (SPR) .
- Thermodynamic Profiling : Perform isothermal titration calorimetry (ITC) to measure binding affinity (ΔG) and enthalpy changes .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Modification Sites : Target the thiazole ring (e.g., halogenation at C4) or sulfonamide linker (e.g., replacing tosyl with mesyl) .
- Bioisosteric Replacement : Substitute the benzothiazole moiety with benzoxazole to assess impact on lipophilicity (clogP) and permeability .
- Pharmacokinetic Optimization : Introduce morpholine or piperazine rings to improve metabolic stability (e.g., CYP450 resistance) .
Q. What experimental approaches can elucidate metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key Phase I reactions include sulfonamide oxidation and thiazole ring hydroxylation .
- Stability Assays : Monitor compound integrity in simulated gastric fluid (pH 2) and plasma (37°C, 24 hours) .
- Reactive Intermediate Trapping : Use glutathione (GSH) to capture electrophilic metabolites formed via bioactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
